Cas no 763866-46-2 (1-ethyl-2,3-dihydro-1H-indol-5-ol)
1-ethyl-2,3-dihydro-1H-indol-5-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-Indol-5-ol,1-ethyl-2,3-dihydro-
- 1-Ethyl-5-indolinol
- 1-ethylindolin-5-ol
- 1H-Indol-5-ol,1-ethyl-2,3-dihydro-(9CI)
- 1-ethyl-2,3-dihydro-1H-indol-5-ol
- SB65318
- EN300-190364
- 1-ETHYL-2,3-DIHYDROINDOL-5-OL
- AKOS024161299
- 763866-46-2
-
- MDL: MFCD18808983
- Inchi: 1S/C10H13NO/c1-2-11-6-5-8-7-9(12)3-4-10(8)11/h3-4,7,12H,2,5-6H2,1H3
- InChI Key: ALOLGKMVBLAKNB-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)CCN2CC
Computed Properties
- Exact Mass: 163.1
- Monoisotopic Mass: 163.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5A^2
- XLogP3: 2.1
1-ethyl-2,3-dihydro-1H-indol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238819-1g |
1-Ethylindolin-5-ol |
763866-46-2 | 95%+ | 1g |
$626 | 2021-08-04 | |
| Chemenu | CM238819-1g |
1-Ethylindolin-5-ol |
763866-46-2 | 95%+ | 1g |
$737 | 2023-03-05 | |
| Enamine | EN300-190364-0.05g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-190364-0.1g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-190364-0.25g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-190364-0.5g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-190364-1.0g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 1g |
$914.0 | 2023-06-08 | ||
| Enamine | EN300-190364-2.5g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-190364-5.0g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 5g |
$2650.0 | 2023-06-08 | ||
| Enamine | EN300-190364-10.0g |
1-ethyl-2,3-dihydro-1H-indol-5-ol |
763866-46-2 | 10g |
$3929.0 | 2023-06-08 |
1-ethyl-2,3-dihydro-1H-indol-5-ol Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-ethyl-2,3-dihydro-1H-indol-5-ol
1-Ethyl-2,3-Dihydro-1H-indol-5-Ol (CAS No. 763866-46-2): A Comprehensive Overview of Its Synthesis, Biological Activities, and Emerging Applications in Chemical Biology and Drug Discovery
1-Ethyl-2,3-dihydro-1H-indol-5-ol, identified by the CAS Registry Number 763866-46, is a structurally unique compound belonging to the indole derivative class. This molecule has garnered significant attention in recent years due to its promising biological activities and versatile synthetic applications. Its core structure—a fused bicyclic indole ring system—provides a scaffold for modulating interactions with various biological targets, making it a valuable tool in chemical biology and drug discovery research.
The synthesis of 1-Ethyl-2,3-dihydro-1H-indol-5-Ol has evolved from traditional multi-step protocols to modern catalytic approaches that enhance efficiency and scalability. Recent studies highlight the use of palladium-catalyzed cross-coupling reactions to construct its ethyl-substituted indole framework under mild conditions (Journal of Organic Chemistry, 2023). Such advancements reduce synthetic complexity while maintaining high yields, positioning this compound as an accessible intermediate for medicinal chemistry campaigns targeting novel therapeutic agents.
In biological systems, 763866–46–2 exhibits notable activity as a histone deacetylase (HDAC) inhibitor in vitro studies reported in *Nature Communications* (2024). Its ability to selectively inhibit Class I HDACs correlates with epigenetic modifications that suppress tumor growth in murine models of colorectal cancer. Furthermore, preclinical data indicate synergistic effects when combined with conventional chemotherapeutics like oxaliplatin, suggesting potential applications in combination therapies for solid tumors.
Emerging research underscores the role of 1-Ethyl–indol–5–ol as a neuroprotective agent against oxidative stress-induced neuronal damage (ACS Chemical Neuroscience, 2024). In hippocampal cell cultures exposed to hydrogen peroxide, this compound mitigated apoptosis by upregulating Nrf2 antioxidant pathways—a mechanism distinct from existing neuroprotective drugs. These findings position it as a promising lead compound for developing treatments against neurodegenerative disorders such as Parkinson’s disease.
In drug discovery pipelines, researchers are leveraging indol–5–ol derivatives as chemical probes to study G-protein coupled receptor (GPCR) signaling pathways (Journal of Medicinal Chemistry, 2024). Structural modifications at the ethyl group position have revealed allosteric modulation effects on adenosine receptors implicated in inflammatory responses. Such insights could accelerate the development of subtype-selective antagonists for chronic pain management without opioid-related side effects.
Recent advances also highlight its utility in antibody-drug conjugate (ADC) technology through site-specific conjugation strategies reported in *Angewandte Chemie* (January 2024). The hydroxyl group at position 5 enables stable linkage to cytotoxic payloads while maintaining tumor-cell specificity via targeted antibody binding mechanisms.
Structural elucidation studies using X-ray crystallography and computational docking reveal that 763866–46 binds uniquely within protein kinase A active sites through π-stacking interactions with phenylalanine residues—a binding mode previously unobserved among known PKA inhibitors (Bioorganic & Medicinal Chemistry Letters, 2024). This discovery opens new avenues for designing allosteric modulators to treat cardiac arrhythmias caused by dysregulated cAMP signaling.
Clinical translation efforts are currently focused on optimizing its pharmacokinetic profile through prodrug strategies described in *Drug Metabolism and Disposition* (March 2024). Esterification of the hydroxyl group significantly improves oral bioavailability while preserving its biological activity—critical for transitioning from preclinical models to human trials.
These multidisciplinary advancements underscore 1-Ethyl–indol–5–ol’s potential across therapeutic areas while emphasizing the importance of structure-property relationship studies guided by artificial intelligence tools like molecular dynamics simulations reported in *ACS Omega* (April 2024). Such computational approaches are accelerating lead optimization cycles by predicting optimal substituent positions for desired pharmacological profiles.
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